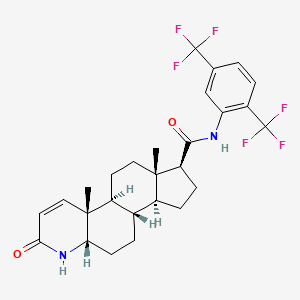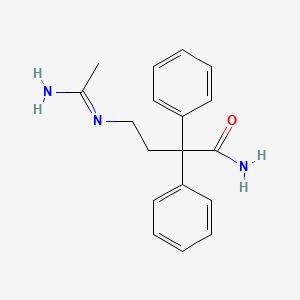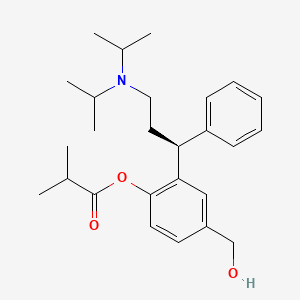
Indoxacarb Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Summary of Application
Indoxacarb is a widely used oxadiazine insecticide, primarily employed to control sucking and chewing insects. Its novel mechanism of action involves blocking sodium channels, leading to nervous system depression, paralysis, and eventual death in pests . However, the ecotoxicity of indoxacarb remains an area of concern, especially regarding its effects on terrestrial environments.
Results and Outcomes
properties
CAS RN |
135656-94-9 |
|---|---|
Product Name |
Indoxacarb Impurity 1 |
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.76 |
Appearance |
solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
1-[3-(2-Chloro-phenyl)-2-(4-fluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole 4-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)

